molecular formula C7H4Br2F2O B14054098 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene

1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene

Cat. No.: B14054098
M. Wt: 301.91 g/mol
InChI Key: AWVKASSXKJEBBB-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene is a halogenated aromatic compound featuring bromine (Br), fluorine (F), and a fluoromethoxy (–OCH₂F) substituent. Its molecular structure combines electron-withdrawing groups (Br, F) and a polar ether linkage, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical development.

Properties

Molecular Formula

C7H4Br2F2O

Molecular Weight

301.91 g/mol

IUPAC Name

2,5-dibromo-1-fluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4Br2F2O/c8-4-1-5(11)7(9)6(2-4)12-3-10/h1-2H,3H2

InChI Key

AWVKASSXKJEBBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)Br)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the bromination and fluorination of a suitable benzene precursor, followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and arylboronic acids are used in the Suzuki-Miyaura reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effect of the fluoromethoxy group. These effects can alter the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key attributes of 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene with three analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Synthesis Yield (Typical)
1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene Br, F, –OCH₂F ~285.9 Pharmaceutical intermediates Data limited; inferred 80–90%
1,5-Dibromo-2,4-difluorobenzene Br, F (1,5-Br; 2,4-F) ~271.8 Organic LEDs, electronic materials 94%
1,4-Dibromo-2,3-difluorobenzene Br, F (1,4-Br; 2,3-F) ~271.8 Lab chemicals, material synthesis Not specified
1,4-Dibromo-2-difluoromethoxy-6-(trifluoromethoxy)benzene Br, –OCF₂H, –OCF₃ ~415.9 Medicinal chemistry Not specified

Key Observations :

  • Electronic Effects : The fluoromethoxy group in the target compound introduces stronger electron-withdrawing effects compared to simple fluorine substituents in 1,5-Dibromo-2,4-difluorobenzene. This enhances electrophilic substitution reactivity at specific positions .
  • Polarity : The –OCH₂F group increases polarity compared to analogs with only Br/F substituents, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Steric Hindrance : Bulkier substituents (e.g., –OCF₃ in ’s compound) reduce synthetic yields due to steric challenges during coupling reactions .

Biological Activity

1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene (CAS No. 1805123-30-1) is a halogenated aromatic compound with a complex structure that includes two bromine atoms, one fluorine atom, and a fluoromethoxy group. This unique configuration contributes to its potential biological activity, making it of interest in medicinal chemistry and related fields.

  • Molecular Formula : C7_7H4_4Br2_2F2_2O
  • Molecular Weight : 301.91 g/mol
  • Purity : Typically ≥ 98%

The biological activity of 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances its lipophilicity and reactivity, allowing for specific interactions that may modulate biological pathways.

Enzyme Inhibition

Research indicates that halogenated compounds can act as enzyme inhibitors. For instance, studies have shown that similar compounds can inhibit the activity of certain enzymes involved in metabolic pathways. The fluoromethoxy group may facilitate binding to active sites due to its electronic properties.

Antimicrobial Activity

A study on fluoro-substituted benzene derivatives demonstrated significant antimicrobial properties against various bacterial strains. The structural features of 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene suggest it may exhibit similar activity due to its halogen content and overall molecular structure .

Case Study 1: Antimicrobial Testing

In a comparative study of fluoro-substituted compounds, 1,4-Dibromo-2-fluoro-6-(fluoromethoxy)benzene was tested against Lactobacillus casei. Results indicated that the compound exhibited moderate growth-inhibiting activity, which was enhanced compared to non-substituted analogs .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of halogenated compounds with cytochrome P450 enzymes. It was found that the presence of bromine and fluorine atoms could significantly alter the binding affinity and inhibition kinetics, suggesting potential applications in drug design .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1,3-Dibromo-4,5-difluoro-2-(fluoromethoxy)benzeneTwo bromine and three fluorine atomsNotable enzyme inhibition
1,4-Dibromo-2,5-difluorobenzeneTwo bromine and two fluorine atomsModerate antimicrobial activity
1,4-Dibromo-2-fluoro-3-methoxybenzeneBromine and methoxy groupReduced enzyme interaction

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